![molecular formula C18H12ClN5O2 B2458311 6-(4-Chlorophenyl)-4-imino-3-phenyl-1,3,4,7-tetrahydropyrimido[5,4-d]pyrimidine-2,8-dione CAS No. 865658-75-9](/img/structure/B2458311.png)
6-(4-Chlorophenyl)-4-imino-3-phenyl-1,3,4,7-tetrahydropyrimido[5,4-d]pyrimidine-2,8-dione
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Overview
Description
The compound “6-(4-Chlorophenyl)-4-imino-3-phenyl-1,3,4,7-tetrahydropyrimido[5,4-d]pyrimidine-2,8-dione” is a type of pyrimidopyrimidine . Pyrimidopyrimidines are a class of compounds that have shown a wide range of chemotherapeutic effects . They have been used in various applications in medicinal chemistry due to their structural similarity to purines and pteridines, compounds that make up nucleic and folic acids .
Synthesis Analysis
The synthesis of pyrimidopyrimidines involves multicomponent reactions . For instance, 5-acetyl-4-aminopyrimidines have been reacted with formamide, formic acid, urea, thiourea, semicarbazide, and thiosemicarbazide to give pyrimidopyrimidines . The reactions were established using both conventional methods and microwave-assisted irradiation .
Chemical Reactions Analysis
The chemical reactions involving pyrimidopyrimidines are typically multicomponent reactions . For example, 5-acetyl-4-aminopyrimidines have been reacted with various reagents to yield pyrimidopyrimidines . The reactions were performed using both conventional methods and microwave-assisted irradiation .
Scientific Research Applications
- Researchers have investigated the antiproliferative effects of this compound against human cancer cell lines, including liver (HEPG2), colon (HT-29), lung (A549), and breast (MCF-7) cancer cells . Its ability to inhibit cell growth makes it a promising candidate for cancer therapy.
- Pyrano [2,3-d]pyrimidines, a class that includes our compound, exhibit cardiotonic activity . These compounds may influence heart function and could be relevant in cardiovascular research.
- Some pyrano [2,3-d]pyrimidines, including our compound, have demonstrated antibacterial and antimicrobial properties . These findings suggest potential applications in combating infectious diseases.
- The compound has been explored for its anti-inflammatory properties . Understanding its mechanisms of action could lead to novel anti-inflammatory drugs.
- Pyrano [2,3-d]pyrimidines have been investigated as antiviral agents . Our compound may play a role in inhibiting viral replication.
Antiproliferative Activity
Cardiotonic Properties
Antibacterial and Antimicrobial Activity
Anti-Inflammatory Effects
Antiviral Potential
Fluorescent Properties and Biological Imaging
Mechanism of Action
Target of Action
The primary targets of the compound are currently unknown. The compound is a derivative of pyrano[2,3-d]pyrimidines, which are known to exhibit a wide range of biological activities . .
Mode of Action
Based on its structural similarity to other pyrano[2,3-d]pyrimidines, it can be hypothesized that it may interact with various biological targets to exert its effects .
Biochemical Pathways
Pyrano[2,3-d]pyrimidines are known to demonstrate activities such as cardiotonic, antitumour, antibronchitic, antibacterial, antimicrobial, anti-inflammatory, antimalarial, antihistamine, antiplatelet, antigenic, and antiviral . Therefore, it can be inferred that this compound may potentially affect a variety of biochemical pathways.
Result of Action
Given the wide range of biological activities demonstrated by pyrano[2,3-d]pyrimidines , it can be inferred that this compound may have diverse molecular and cellular effects.
properties
IUPAC Name |
4-amino-6-(4-chlorophenyl)-3-phenyl-7H-pyrimido[5,4-d]pyrimidine-2,8-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClN5O2/c19-11-8-6-10(7-9-11)16-21-13-14(17(25)23-16)22-18(26)24(15(13)20)12-4-2-1-3-5-12/h1-9H,20H2,(H,21,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZRBWABGUKFMNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C3C(=NC2=O)C(=O)NC(=N3)C4=CC=C(C=C4)Cl)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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